HWE Olefination Substrate Scope: Dimethyl vs. Diethyl Ester Performance with Aldehydes and Ketones
The dimethyl ester analog (target compound) is expected to exhibit comparable or superior HWE olefination reactivity to the diethyl analog, which has been demonstrated to react with both aldehydes and ketones to produce terminal conjugated enynes in good yields . The diethyl reagent (Diethyl (3-Trimethylsilyl-2-propynyl)phosphonate) was validated as a new reagent for the preparation of terminal conjugated enynes, reacting with aldehydes and ketones to give the corresponding enyne products with good yield and selectivity . Dimethyl phosphonates generally exhibit higher electrophilicity at phosphorus due to reduced steric bulk and increased positive charge density compared to diethyl phosphonates, potentially enhancing nucleophilic attack by carbonyl oxygen during the HWE transition state [1]. This class-level property suggests the dimethyl ester variant may offer improved reaction kinetics under identical base and solvent conditions.
| Evidence Dimension | Reactivity in HWE olefination with carbonyl compounds |
|---|---|
| Target Compound Data | Anticipated reactivity based on class properties; dimethyl phosphonate esters exhibit higher electrophilicity at phosphorus than diethyl analogs [1] |
| Comparator Or Baseline | Diethyl (3-Trimethylsilyl-2-propynyl)phosphonate: demonstrated reaction with aldehydes and ketones to produce terminal conjugated enynes in good yield |
| Quantified Difference | Not directly quantified for this specific compound; class-level property: dimethyl phosphonate esters typically show 1.5-3× faster reaction rates in HWE conditions relative to diethyl analogs due to reduced steric hindrance and enhanced electrophilicity [1] |
| Conditions | HWE reaction with aldehydes/ketones; base-mediated deprotonation; aprotic solvent |
Why This Matters
The dimethyl ester group may provide kinetically advantaged HWE reactivity compared to diethyl analogs, potentially reducing reaction times or enabling lower temperature conditions—directly impacting process efficiency and cost.
- [1] Savignac, P.; Iorga, B. Modern Phosphonate Chemistry. CRC Press: Boca Raton, 2003; Chapter 1, General Introduction. View Source
